An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a highly versatile fluorinated building block that has garnered significant attention in medicinal chemistry, materials science, and agrochemical synthesis. The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and conformational preferences to the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, detailed experimental protocols for its key reactions, and a discussion of its applications, with a focus on providing actionable insights for laboratory professionals.
Core Properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in research and development. The key properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69922-27-6 | [1][2] |
| Molecular Formula | C₈H₃F₄NO | [1][2] |
| Molecular Weight | 205.11 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 53 °C at 2.5 mmHg | [1] |
| Density | 1.418 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.455 | [1] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |
| Solubility | Reacts with water. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene. | |
| Sensitivity | Moisture sensitive | [3] |
The Influence of Fluorine and Trifluoromethyl Substituents
The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position significantly modulates the reactivity of the isocyanate functional group. The strong electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon in the isocyanate moiety, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature that chemists can exploit for efficient synthesis.
Furthermore, the trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates[3][4]. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at the active site of a biological target[3].
Chemical Reactivity and Key Transformations
The isocyanate group is characterized by its high reactivity towards nucleophiles, particularly those containing active hydrogen atoms such as amines, alcohols, and water.
Reaction with Amines to Form Ureas
The reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with primary and secondary amines is a facile and high-yielding method for the synthesis of unsymmetrically substituted ureas. This transformation is of paramount importance in drug discovery, as the urea moiety is a common pharmacophore in many biologically active molecules, including kinase inhibitors[5][6][7].
Diagram of Urea Formation
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol provides a general procedure for the synthesis of a urea derivative from 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate and a primary amine.
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
To this solution, add 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure a high yield of the desired urea.
-
Stoichiometry: A slight excess of the isocyanate is often used to ensure complete consumption of the more valuable amine starting material.
-
Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves both reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
Reaction with Alcohols to Form Carbamates
The reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with alcohols or phenols yields carbamates (urethanes). This reaction is fundamental in the synthesis of various pharmaceuticals and in the production of polyurethanes[8][9].
Diagram of Carbamate Formation
Experimental Protocol: Synthesis of a Carbamate
This protocol outlines a general procedure for the synthesis of a carbamate from 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate and an alcohol.
Materials:
-
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
-
Alcohol (e.g., benzyl alcohol)
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or triethylamine (optional catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous toluene.
-
Add 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) to the solution.
-
For less reactive alcohols, a catalytic amount of DBTDL or triethylamine (0.1-1 mol%) can be added to accelerate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude carbamate can be purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: The reaction with alcohols is generally slower than with amines. A catalyst like DBTDL or a tertiary amine is often employed to increase the reaction rate by activating the isocyanate or the alcohol[10].
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with sterically hindered or less nucleophilic alcohols.
Applications in Drug Discovery and Materials Science
The unique properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate make it a valuable reagent in several areas of chemical research.
Kinase Inhibitors
A significant application of this isocyanate is in the synthesis of urea-containing kinase inhibitors. Many small-molecule kinase inhibitors, such as Sorafenib and its analogues, feature a bi-aryl urea core structure. The 2-fluoro-5-(trifluoromethyl)phenyl moiety is frequently incorporated to enhance the potency and pharmacokinetic properties of these drugs[6][11][12]. For instance, in the synthesis of Sorafenib analogues, the isocyanate is reacted with an appropriate amine to form the critical urea linkage[11][13].
Agrochemicals
The structural motifs derived from fluorinated phenyl isocyanates are also prevalent in modern agrochemicals[14][15][16]. The trifluoromethyl group can enhance the lipophilicity of a pesticide, improving its penetration through the waxy cuticles of plants or the exoskeletons of insects. The overall stability of the molecule is also often increased, leading to a longer-lasting effect.
Fluorinated Polymers
Isocyanates are the key building blocks for polyurethanes. The incorporation of fluorine atoms into the polymer backbone can lead to materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance[8][17][18][19]. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate can be used to synthesize fluorinated polyurethanes with potential applications in coatings, sealants, and biomedical devices.
Safety, Handling, and Disposal
Isocyanates are toxic and are potent respiratory and skin sensitizers. Therefore, strict safety precautions must be followed when handling 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. For operations with a higher risk of aerosol generation, a supplied-air respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.
-
The container should be flushed with an inert gas like nitrogen or argon before sealing.
Spill and Waste Disposal:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Isocyanate waste should be neutralized before disposal. A common method is to slowly add the waste to a solution of sodium carbonate (5-10%) and a detergent in water, or a mixture of isopropanol and ammonia[8]. The reaction generates carbon dioxide, so the container should not be sealed until the reaction is complete. Always follow institutional and local regulations for chemical waste disposal.
Conclusion
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable and reactive building block for the synthesis of a wide range of functional molecules. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a powerful tool for chemists in drug discovery, agrochemical research, and materials science. By understanding its properties, reactivity, and handling requirements, researchers can effectively and safely utilize this reagent to advance their scientific endeavors.
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-
Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[5][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed.
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